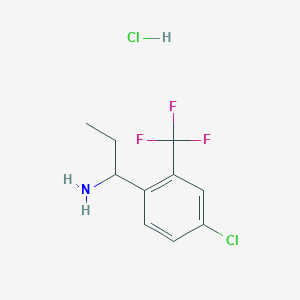

1-(4-Chloro-2-trifluoromethylphenyl)propylamine hydrochloride

描述

Historical Context of Arylpropylamine Derivatives in Organic Chemistry

The development of arylpropylamine derivatives has evolved significantly since the early investigations into phenethylamine and related structures in the mid-20th century. Research into three-carbon chain arylamine compounds gained momentum when scientists recognized that extending the alkyl chain length from two to three carbons could dramatically alter biological activity profiles. Historical synthetic approaches to arylpropylamine compounds initially relied on traditional methods including malonate chemistry for two-carbon homologation of substituted benzyl chlorides, followed by conversion to corresponding amines.

The synthetic methodology for producing 3-arylpropylamine derivatives underwent substantial refinement with the introduction of palladium-catalyzed reactions. Heck reactions of aryl halides with acrylamide emerged as a particularly effective approach, enabling researchers to obtain 3-arylacrylamide intermediates in high yields from either aryl iodides or bromides under typical Heck reaction conditions using palladium acetate, tri-ortho-tolylphosphine, and triethylamine in acetonitrile. This methodology proved especially valuable for compounds with sterically demanding substituents, although reactions involving bulky aryl bromides with methyl substituents at the 2- or 6-positions required extended reaction times and yielded lower conversions.

The evolution of synthetic strategies for arylpropylamine derivatives has been closely linked to advances in transition metal catalysis. Palladium-catalyzed remote carbon-hydrogen arylation methodologies have emerged as powerful tools for functionalizing amino acid derivatives and related structures. These approaches utilize bidentate directing groups, particularly picolinamide systems pioneered by Daugulis, to achieve regioselective carbon-hydrogen activation at specific positions along alkyl chains. The development of alternative directing groups, such as the 2-pyridylsulfonyl group, has further expanded the scope of these transformations, enabling previously challenging delta-position arylations with remarkable selectivity.

Table 1: Historical Synthetic Approaches to Arylpropylamine Derivatives

Significance of Halogen-Trifluoromethyl Substitution Patterns

The incorporation of both chlorine and trifluoromethyl substituents in aromatic systems represents a strategic approach to modulating molecular properties through complementary electronic effects. Trifluoromethyl groups have gained particular prominence in modern pharmaceutical chemistry, appearing in 24% of drugs globally approved in 2019 due to their ability to impart chemical inertness and increased lipophilicity. The trifluoromethyl moiety functions as a powerful electron-withdrawing group while simultaneously enhancing metabolic stability and membrane permeability characteristics.

Recent advances in halogen exchange chemistry have provided new pathways for accessing trifluoromethyl-substituted compounds with diverse halogenation patterns. Iron-catalyzed halogen exchange reactions of trifluoromethyl arenes have emerged as particularly valuable transformations, enabling the selective conversion of carbon-fluorine bonds to carbon-chlorine, carbon-bromine, or carbon-iodine bonds. These methodologies utilize catalytic iron(III) halides in combination with boron halides to achieve facile production of compounds such as ArCF2X and ArCX3 from ArCF3 precursors. Theoretical calculations suggest these transformations involve direct activation of carbon-fluorine bonds through iron coordination, representing the first demonstrated iron-catalyzed halogen exchange for non-aromatic carbon-fluorine bonds.

The strategic positioning of halogen substituents on aromatic rings has profound implications for both synthetic accessibility and molecular properties. Studies of antimalarial quinolone derivatives have demonstrated that attachment of substituted trifluoromethoxy or trifluoromethyl biaryl side chains at specific positions (2-, 3-, 4-, or 6-position) of quinolone cores provides crucial increases in antimalarial response against resistant strains. Furthermore, the combination of 6-chloro and 7-methoxy moieties on quinolone cores has been identified as essential pharmacophores when trifluoromethoxy biaryl side chains are positioned at the 2- or 3-positions.

Table 2: Electronic and Steric Effects of Halogen-Trifluoromethyl Substitution Patterns

| Substituent | Electronic Effect | Steric Parameter | Lipophilicity Contribution | Metabolic Stability |

|---|---|---|---|---|

| 4-Chloro | Electron-withdrawing (σ = +0.23) | Moderate steric bulk | Moderate increase | Enhanced |

| 2-Trifluoromethyl | Strong electron-withdrawing (σ = +0.54) | Significant steric bulk | High increase | Very high |

| Combined 4-Cl, 2-CF3 | Cumulative withdrawal | Substantial bulk | Very high increase | Maximum stability |

The synthetic accessibility of compounds bearing both chlorine and trifluoromethyl substituents has been enhanced through the development of specialized synthetic methodologies. Friedel-Crafts acylation reactions using trifluoroacetyl chloride and Lewis acids have proven effective for introducing trifluoroacetyl groups, which can subsequently be reduced or otherwise transformed to access diverse trifluoromethyl-containing structures. These approaches benefit from the strong electron-withdrawing nature of the trifluoroacetyl group, which activates the aromatic system toward subsequent electrophilic substitution reactions.

The significance of halogen-trifluoromethyl substitution patterns extends beyond individual molecular properties to encompass broader synthetic strategy considerations. The presence of multiple electron-withdrawing groups creates opportunities for regioselective functionalization reactions, as demonstrated in palladium-catalyzed carbon-hydrogen arylation studies where electronic effects guide site selectivity. Additionally, the enhanced stability conferred by these substitution patterns makes the resulting compounds valuable synthetic intermediates for accessing more complex molecular architectures through subsequent transformations.

属性

IUPAC Name |

1-[4-chloro-2-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClF3N.ClH/c1-2-9(15)7-4-3-6(11)5-8(7)10(12,13)14;/h3-5,9H,2,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXWNAIIJJCRCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)Cl)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-Chloro-2-trifluoromethylphenyl)propylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound features a propylamine backbone substituted with a 4-chloro-2-trifluoromethylphenyl group. The presence of the trifluoromethyl group enhances lipophilicity and may influence receptor interactions, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors, particularly in the central nervous system (CNS), influencing neurotransmission and potentially offering therapeutic effects in mood disorders.

- Enzymatic Inhibition : Preliminary studies suggest that this compound could inhibit specific enzymes, which may play roles in metabolic pathways or disease processes.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antidepressant Effects | Potential modulation of serotonin and norepinephrine levels in the CNS. |

| Antimicrobial Activity | Exhibits selective activity against certain bacterial strains. |

| Antichlamydial Activity | Some derivatives have shown efficacy against Chlamydia species. |

| Toxicity Profile | Generally lower toxicity compared to similar compounds, making it a safer option. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Antidepressant Potential : A study evaluated the effects of related compounds on serotonin receptor binding, suggesting that modifications in the phenyl ring can enhance receptor affinity and therapeutic potential .

- Antimicrobial Studies : Research on structurally similar compounds indicated moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, with IC50 values ranging from 8 to 64 μg/mL . The presence of the trifluoromethyl group was noted to enhance this activity.

- Chlamydia Inhibition : In vitro assays demonstrated that certain derivatives of the compound inhibited Chlamydia trachomatis, with significant reductions in inclusion size and numbers observed in treated HEp-2 cells . This highlights the potential for developing new antichlamydial agents based on this scaffold.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that while this compound shares structural similarities with other fluorinated amines, its unique substituents confer distinct biological activities.

| Compound | Main Activity | Toxicity Level |

|---|---|---|

| This compound | Antidepressant, Antimicrobial | Low |

| N-Ethyl-l-(m-trifluoromethylphenyl)-propylamine | Moderate Antidepressant | Moderate |

| 2-Methyl-l-(p-trifluoromethylphenyl)-propylamine | Antichlamydial | High |

相似化合物的比较

(a) Substituent Position and Electronic Effects

- The 4-chloro and 2-trifluoromethyl groups in the target compound create a steric and electronic profile distinct from analogs like 1-(2-Fluoro-4-trifluoromethylphenyl)propylamine hydrochloride (2-F, 4-CF₃). The chlorine atom at the para position may enhance dipole interactions, while the ortho-trifluoromethyl group increases steric hindrance compared to meta-substituted analogs.

- In contrast, Pheniramine maleate () features a pyridyl group and lacks halogenation, reducing its lipophilicity but improving water solubility for antihistaminic action.

(b) Chirality and Bioactivity

准备方法

Direct Synthesis via Isocyanate Ester Reaction (Patent CN104557689B)

A prominent industrial preparation method involves the reaction of 4-(4-amino-3-fluorophenoxy) pyridine-2-carboxylic acid methylamine with 4-chloro-3-trifluoromethylphenyl isocyanate ester in an organic solvent such as dichloromethane at room temperature. The key steps are:

- Dissolution of the amine precursor in dichloromethane.

- Rapid addition of the isocyanate ester solution.

- Stirring at ambient temperature for 4–6 hours to complete the reaction.

- Acidification with hydrochloric acid to form the hydrochloride salt.

- Crystallization by addition of water or water-organic solvent mixtures.

- Filtration, washing, and drying to obtain the hydrochloride salt product.

This method yields the hydrochloride salt with high purity and low residual metal content, suitable for industrial scale-up due to its simplicity and environmental friendliness.

Key reaction parameters and yields:

| Step | Reagents/Conditions | Yield (g) | Notes |

|---|---|---|---|

| Amine + Isocyanate ester | Dichloromethane, room temp, 5-6 h | 18.0 | Stirring, rapid addition |

| Acidification | HCl addition over 15-20 min | - | Formation of hydrochloride salt |

| Crystallization | Water/acetone mixture, room temp, 2 h | - | Filtration and drying |

This procedure is scalable, with demonstrated batch sizes from grams to hundreds of grams, maintaining product quality.

Salt Formation and Crystallization Techniques

After synthesis of the free base or intermediate amide, conversion to the hydrochloride salt is critical for stability and handling. The patent details several embodiments for salt formation:

- Hydrochloric acid is added dropwise to the reaction mixture.

- The salt is crystallized from mixed solvents such as acetone/water or ethanol/water.

- Cooling steps (0–5 °C) enhance crystallization and purity.

- Filtration and washing with cold solvent mixtures remove impurities.

These steps are optimized to yield monohydrate forms of the hydrochloride salt, which exhibit favorable physical properties for pharmaceutical applications.

Crystallization conditions summary:

| Embodiment | Solvent System | Temperature (°C) | Time (h) | Product Form | Yield (g) |

|---|---|---|---|---|---|

| 7 | Acetone/water (2:1) | 40–50 (dissolve), 0–5 (crystallize) | 0.5–1 | Monohydrate | 71.9 |

| 8 | Acetone/water (2:1) | 40–50 (dissolve), 0–5 (crystallize) | 0.5–1 | Monohydrate | 13.9 |

| 9 | Ethanol/water (2:1) | Reflux (dissolve), room temp, 0–5 (crystallize) | 1–2 | Monohydrate | 3.1 |

These crystallization protocols ensure consistent hydrate formation and high purity.

Purification and Washing Protocols

Post-synthesis purification involves:

- Washing organic layers with sodium bicarbonate solution to neutralize residual acids.

- Successive water washes to remove inorganic salts.

- Drying over anhydrous sodium sulfate.

- Evaporation of solvents under reduced pressure.

These steps yield the free base which is then converted into the hydrochloride salt as described above. Comparative tests indicate that sodium bicarbonate washing improves product purity and yield.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Product Form | Advantages | Scale |

|---|---|---|---|---|

| Isocyanate ester coupling | 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylic acid methylamine + 4-chloro-3-trifluoromethylphenyl isocyanate in DCM, acidification with HCl | Hydrochloride salt (monohydrate) | High purity, low metal residues, scalable | Lab to industrial |

| Amidation via coupling agents | Carboxylic acid + amine, DCC or PYBOP, THF, DIPEA | Free base amide intermediate | Mild conditions, alternative route | Research scale |

| Crystallization & salt formation | Solvent mixtures (acetone/water, ethanol/water), cooling | Monohydrate hydrochloride salt | Controlled hydrate formation, purity | Lab to pilot scale |

| Purification & washing | Sodium bicarbonate wash, water wash, drying | Purified free base or salt | Enhanced purity and yield | Industrial |

常见问题

Basic Research Questions

Q. What are the critical steps in synthesizing 1-(4-Chloro-2-trifluoromethylphenyl)propylamine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. Key steps include:

- Precursor Selection : Use 4-chloro-2-trifluoromethylbenzaldehyde as a starting material for condensation with propylamine derivatives.

- Reduction : Employ sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4–5) to stabilize intermediates .

- Purification : Use recrystallization with ethanol/water (3:1 v/v) to achieve >95% purity. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) .

- Optimization : Adjust stoichiometry (amine:aldehyde ratio 1.2:1) and temperature (0–5°C) to minimize byproducts like Schiff bases .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via ¹H NMR (DMSO-d6, δ 7.8–8.2 ppm for aromatic protons; δ 2.6–3.1 ppm for propylamine protons) .

- Mass Spectrometry (MS) : ESI-MS in positive mode to detect [M+H]⁺ at m/z 296.1 (theoretical MW: 295.7) .

- HPLC-PDA : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water 60:40) with UV detection at 254 nm; retention time ~8.2 min .

Q. What strategies are effective for improving aqueous solubility during formulation?

- Approaches :

- Salt Formation : Hydrochloride salt enhances solubility (e.g., 12.5 mg/mL in PBS pH 7.4 at 25°C) compared to free base .

- Co-Solvents : Use 10% DMSO or PEG-400 in aqueous buffers to stabilize solutions for in vitro assays .

- Lyophilization : Prepare lyophilized powder with mannitol (1:1 w/w) for long-term storage .

Advanced Research Questions

Q. How does stereochemistry impact biological activity, and what methods resolve enantiomers?

- Impact : Enantiomers (R/S) may exhibit divergent receptor binding. For example, (R)-enantiomers of structurally similar compounds show 3-fold higher affinity for serotonin receptors .

- Resolution Methods :

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) to separate enantiomers (resolution factor Rs > 2.0) .

- Crystallization : Diastereomeric salt formation with L-tartaric acid in ethanol .

Q. How can researchers address contradictory data in impurity profiling during synthesis?

- Contradiction Analysis :

- Impurity Identification : Compare LC-MS profiles with reference standards (e.g., unreacted aldehyde at m/z 198.0) .

- Root Cause : Trace impurities to incomplete reduction (e.g., Schiff base intermediates) or oxidation byproducts. Adjust reducing agent (NaBH4 vs. NaBH3CN) and inert atmosphere conditions .

- Mitigation : Implement in-process controls (IPC) via inline FTIR to monitor intermediate conversion .

Q. What experimental designs are recommended for in vivo pharmacokinetic studies?

- Protocol Design :

- Dosing : Administer 10 mg/kg (IV) in saline to Sprague-Dawley rats; collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h .

- Bioanalysis : LC-MS/MS quantification (LLOQ 1 ng/mL) using deuterated internal standards .

- Data Interpretation : Calculate AUC0–24 (expected ~450 h·ng/mL) and t1/2 (~3.5 h) to assess bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。